molecular formula C14H15N3O4 B11840814 (S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid

(S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid

Cat. No.: B11840814
M. Wt: 289.29 g/mol
InChI Key: QGSWPHMPMUHRRE-NSHDSACASA-N
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Description

(S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid is a complex organic compound that features an indole ring, an amino acid moiety, and a formyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid typically involves multi-step organic synthesis. A common approach might include:

    Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions such as the Vilsmeier-Haack reaction.

    Amino Acid Coupling: The amino acid moiety can be coupled to the indole derivative using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions could convert the formyl group to an alcohol.

    Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for (S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid would depend on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An amino acid with an indole ring, similar in structure but without the formyl group.

    Indole-3-acetic acid: A plant hormone with an indole ring and a carboxylic acid group.

    Serotonin: A neurotransmitter derived from tryptophan, featuring an indole ring.

Uniqueness

(S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid is unique due to the combination of its indole ring, formyl group, and amino acid moiety, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

2-[[(2S)-2-amino-3-(1-formylindol-3-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C14H15N3O4/c15-11(14(21)16-6-13(19)20)5-9-7-17(8-18)12-4-2-1-3-10(9)12/h1-4,7-8,11H,5-6,15H2,(H,16,21)(H,19,20)/t11-/m0/s1

InChI Key

QGSWPHMPMUHRRE-NSHDSACASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2C=O)C[C@@H](C(=O)NCC(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C=O)CC(C(=O)NCC(=O)O)N

Origin of Product

United States

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